Enzyme Affinity (Km) of HMG-CoA vs. Other CoA Thioesters for HMG-CoA Reductase
HMG-CoA exhibits a high-affinity, substrate-specific interaction with HMG-CoA reductase (HMGR), which is not shared by structurally similar CoA thioesters. For example, in a study of the Candida glabrata HMGR, the Km for HMG-CoA was determined to be 6.5 μM [1]. In contrast, a series of CoA-thioesters of monocarboxylic acids (up to 6 carbons in length) were found to be mixed-type inhibitors of rat liver HMGR, with competitive inhibition constants (Ki) in the millimolar range (1-2 mM), indicating a >150-fold lower affinity for the active site [2].
| Evidence Dimension | Enzyme Binding Affinity (Km) |
|---|---|
| Target Compound Data | 6.5 μM (Candida glabrata HMGR) |
| Comparator Or Baseline | Ki of 1-2 mM (mixed-type inhibition by short-chain acyl-CoA thioesters for rat liver HMGR) |
| Quantified Difference | >150-fold higher affinity (lower Km) for HMG-CoA compared to Ki for inhibitory CoA thioesters |
| Conditions | In vitro enzyme assay with recombinant HMGR from C. glabrata vs. solubilized rat liver HMGR. |
Why This Matters
This quantitative difference confirms that HMG-CoA is the specific, high-affinity substrate for HMGR, making it essential for accurate enzyme activity assays and inhibitor screening, where off-target effects from other CoA thioesters must be avoided.
- [1] Andrade-Pavón, D., et al. Recombinant 3-Hydroxy 3-Methyl Glutaryl-CoA Reductase from Candida glabrata (Rec-CgHMGR) Obtained by Heterologous Expression, as a Novel Therapeutic Target Model for Testing Synthetic Drugs. 2017. View Source
- [2] Roitelman, J., & Shechter, I. Studies on the catalytic site of rat liver HMG-CoA reductase: interaction with CoA-thioesters and inactivation by iodoacetamide. 1989. View Source
